Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate
Overview
Description
Ethyl 6-methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylate is a chemical compound with the molecular formula C13H18ClNO3 . It is a derivative of 6-methoxy-1,2,3,4-tetrahydro-isoquinoline, which is a large group of natural products . This compound is used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc2CNCCc2c1
. This indicates that the compound contains a methoxy group (OCH3) and an ethyl group (C2H5) attached to a tetrahydroisoquinoline core. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 271.74 . The compound is stored in a refrigerator and is shipped at room temperature .Scientific Research Applications
Antioxidant Applications
Research has highlighted the antioxidant properties of ethoxyquin and its analogs, including methoxyquin derivatives, in preserving polyunsaturated fatty acids, indicating the potential use of similar structures in protecting valuable nutrients and preventing spontaneous combustion in fish meals due to unsaturation. The study by de Koning (2002) provides an in-depth review of the antioxidant efficacy of these compounds in comparison to ethoxyquin, suggesting potential applications in food preservation and stability (de Koning, 2002).
Medicinal Chemistry and Therapeutic Potential
Isoquinoline alkaloids and derivatives have been extensively studied for their pharmacological importance. Dembitsky et al. (2015) reviewed the natural isoquinoline N-oxide alkaloids isolated from plants, demonstrating a wide range of biological activities, including antimicrobial and antitumor effects. This review also predicted new potential applications through structure-activity relationship (SAR) analysis, underscoring the role of isoquinoline derivatives as a significant source for drug discovery (Dembitsky et al., 2015).
Singh and Shah (2017) highlighted the therapeutic activities of tetrahydroisoquinoline (THIQ) derivatives, including anticancer and central nervous system (CNS) effects, among others. This patent review from 2010 to 2015 illustrates the broad spectrum of applications in drug discovery, showcasing the versatility of THIQ scaffolds in developing novel therapeutic agents (Singh & Shah, 2017).
Analytical and Bioorganic Applications
Gupta et al. (2021) discussed the significance of 8-hydroxyquinoline (8-HQ), a structural relative, in medicinal chemistry. Over the past two decades, 8-HQ has gained attention for its broad biological activities and metal chelation properties, making it a promising candidate for treating various diseases, including cancer, HIV, and neurodegenerative disorders. This review focuses on the developments between 2016 and 2020, underscoring the potential of 8-HQ derivatives in therapeutic applications (Gupta et al., 2021).
Properties
IUPAC Name |
ethyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(15)12-11-5-4-10(16-2)8-9(11)6-7-14-12/h4-5,8,12,14H,3,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKCIAQBKIVOHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1)C=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.